2-((tert-Butoxycarbonyl)amino)malonic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)malonic acid, also known as diethyl 2-((tert-butoxycarbonyl)amino)malonate, is a compound widely used in organic synthesis. It is particularly valuable in the field of peptide synthesis due to its role as a protecting group for amines. The compound has the molecular formula C12H21NO6 and a molecular weight of 275.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)malonic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Alternatively, the reaction can be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the stringent requirements for use in various applications, particularly in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)malonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield an amine.
Common Reagents and Conditions
Di-tert-butyl dicarbonate: Used for the protection of amine groups.
Trifluoroacetic acid: Employed for the removal of the Boc protecting group.
Sodium hydroxide: Utilized as a base in the protection reaction.
Major Products Formed
Amine: Formed after the removal of the Boc protecting group.
Carbamic acid: An intermediate in the deprotection process.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)malonic acid is extensively used in scientific research, particularly in the following fields:
Chemistry: It is a crucial intermediate in the synthesis of various organic compounds, especially peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)malonic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The protection is achieved through the formation of a carbamate, which can be removed under acidic conditions to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
- Diethyl aminomalonate hydrochloride
- Diethyl acetamidomalonate
- Diethyl 2-tert-butoxycarbonylaminomalonate
Uniqueness
2-((tert-Butoxycarbonyl)amino)malonic acid is unique due to its high stability and ease of removal of the Boc protecting group under mild conditions. This makes it particularly valuable in peptide synthesis, where selective protection and deprotection of amine groups are crucial .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c1-8(2,3)15-7(14)9-4(5(10)11)6(12)13/h4H,1-3H3,(H,9,14)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOUGIFZJJVBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592972 | |
Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119881-02-6 | |
Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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